Ureidopyrimidone

Supramolecular Chemistry Polymer Science Dynamic Materials

Sourcing a reliable supramolecular building block with consistent, high dimerization strength is a critical pain point in dynamic polymer research. Weak or variable hydrogen-bonding motifs compromise network integrity and mechanical performance. Ureidopyrimidone (UPy) directly solves this, offering a quantifiably superior foundation for advanced materials. - Delivers an extremely high dimerization constant (Kdim > 10⁶ M⁻¹ in CDCl₃), ensuring robust, load-bearing supramolecular networks. - Enables materials with demonstrated performance: 87.7% recovery of tensile strength in self-healing coatings, and hydrogels achieving 7.9 MPa tensile strength. - Provides precise kinetic control with a 60-fold tunability in dimerization constant across different solvents, ideal for smart materials.

Molecular Formula C5H6N4O2
Molecular Weight 154.13 g/mol
Cat. No. B8570159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUreidopyrimidone
Molecular FormulaC5H6N4O2
Molecular Weight154.13 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)N=C1)NC(=O)N
InChIInChI=1S/C5H6N4O2/c6-4(10)8-3-1-2-7-5(11)9-3/h1-2H,(H4,6,7,8,9,10,11)
InChIKeyBNCPSJBACSAPHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ureidopyrimidone (UPy) in Supramolecular Polymer Engineering: A Technical Overview for Scientific Procurement


Ureidopyrimidone (UPy), specifically the 2-ureido-4[1H]-pyrimidinone moiety, is the foundational self-complementary quadruple hydrogen-bonding motif in modern supramolecular chemistry and dynamic polymer materials [1]. Its defining characteristic is an extremely high dimerization constant (Kdim > 10^6 M⁻¹) in non-polar solvents like chloroform, which enables the formation of strong, reversible, non-covalent crosslinks [2]. This high-affinity interaction, combined with straightforward synthetic accessibility, allows UPy functionalization to transform low-molecular-weight oligomers into materials with the mechanical performance of high-molecular-weight covalent polymers, while simultaneously imparting dynamic, stimuli-responsive, and self-healing properties [3].

The High Cost of Substituting Ureidopyrimidone: Why Not All Quadruple Hydrogen-Bonding Arrays Are Equal


In the selection of supramolecular building blocks, the simple presence of a 'hydrogen-bonding' motif is insufficient to guarantee performance. Ureidopyrimidone (UPy) differentiates itself from other quadruple hydrogen-bonding units like ureidotriazine (UTr) and heterocomplementary pairs such as diaminotriazine/thymine (Dat/Thy) through its uniquely high dimerization constant in non-competitive environments [1]. This difference in association strength is not subtle; it is orders of magnitude apart, translating directly into the degree of polymerization, mechanical integrity, and the nature of the supramolecular architecture formed [2]. Attempting a direct, off-the-shelf substitution with a weaker-binding analog will result in a fundamentally different material, often characterized by a significantly lower molecular weight, reduced mechanical strength, and an inability to form robust, percolated networks [3].

Quantitative Evidence Guide for Ureidopyrimidone (UPy) Selection: Comparator-Based Performance Data


Supramolecular Binding Affinity: Ureidopyrimidone (UPy) vs. Ureidotriazine (UTr)

The core differentiation of UPy is its exceptionally high dimerization constant (Kdim). In a direct comparison, UPy exhibits a Kdim in chloroform that is three orders of magnitude higher than that of the closely related ureidotriazine (UTr) unit. Specifically, the Kdim of UPy is reported as 6 × 10^7 M⁻¹, while UTr under comparable conditions has a Kdim of only 2 × 10^4 M⁻¹ [1]. This vast difference in binding strength dictates the resulting supramolecular polymer's molecular weight and, consequently, its mechanical properties.

Supramolecular Chemistry Polymer Science Dynamic Materials

Mechanical Property Enhancement: UPy-Terminated Polymer vs. Unfunctionalized Baseline

Functionalization of a polymer matrix with UPy endgroups provides a quantifiable and significant boost in mechanical properties compared to its non-functionalized counterpart. In a study on aliphatic polyester thermoplastic elastomers (LML triblock copolymer), the addition of UPy endgroups resulted in a 2.5-fold increase in ultimate tensile strength (from 2.2 ± 0.2 MPa to 5.4 ± 0.3 MPa) and a 2.4-fold increase in elongation at break (from 470 ± 30% to 1130 ± 30%) [1]. This demonstrates the efficacy of UPy's strong non-covalent crosslinking in reinforcing a material.

Thermoplastic Elastomers Mechanical Testing Polymer Functionalization

Supramolecular Architecture Control: UPy Networks vs. Thy/Dat Linear Chains

The strong, self-complementary nature of UPy directs the formation of 3D supramolecular networks, a critical architectural feature not observed with weaker heterocomplementary motifs. Rheological studies on poly(ethylene oxide) (PEO) oligomers at the entanglement molar mass demonstrate that UPy-terminated chains exhibit an extended rubbery plateau, characteristic of a robust network [1]. In contrast, systems based on the heterocomplementary thymine/diaminotriazine (Thy/Dat) pair, with an association constant of ~890 M⁻¹, behave as Newtonian fluids, forming only linear chain extensions without a 3D percolated network [1][2].

Rheology Polymer Physics Network Formation

Solvent Sensitivity and Dimer Lifetime: A Tunable Parameter

Beyond the equilibrium binding constant, the dynamic lifetime of the UPy dimer is a critical and tunable parameter that varies significantly with solvent. While the Kdim in dry chloroform is 6 × 10^7 M⁻¹, the presence of water-saturated chloroform reduces it to 1 × 10^7 M⁻¹, and in toluene, it increases to 6 × 10^8 M⁻¹ [1]. This 60-fold range in binding affinity is mirrored by the pre-exchange lifetime of the dimer, which is 170 ms in CDCl₃, 80 ms in wet CDCl₃, and 1.7 s in toluene-d8 [1]. This data provides a quantitative framework for tuning the dynamics of a UPy-based material.

Kinetics Dynamic Chemistry Solvent Effects

Achieving High Mechanical Performance in Hydrogels: UPy Synergy with Other Dynamic Crosslinks

When incorporated into dual physically crosslinked hydrogel networks, UPy hydrogen bonds act as strong, sacrificial crosslinks that dramatically enhance mechanical robustness. A study on dual-crosslinked hydrogels combining UPy dimers and Fe³⁺ ionic coordination bonds reported a tensile strength of 7.9 MPa and an elastic modulus of 6.9 MPa [1]. While a direct comparator hydrogel without UPy is not provided in this specific study, the obtained values are exceptionally high for physically crosslinked hydrogels, which typically exhibit strengths in the kPa to low MPa range. This performance is attributable to the synergistic effect, with the strong UPy dimers providing a primary, resilient network that dissipates energy upon deformation.

Hydrogels Biomaterials Mechanical Properties

Quantitative Self-Healing Efficiency in Elastomers

The dynamic nature of UPy hydrogen bonds is a proven mechanism for imparting quantitative self-healing capabilities to materials. In a self-healing polyurethane elastomer based on UPy motifs, the material was able to recover 87.7% of its original tensile strength (from 0.65 MPa to 0.57 MPa) and 71.7% of its original elongation at break (from 623.1% to 446.7%) after being cut and allowed to heal for 30 hours at room temperature [1]. This quantifies the restoration of mechanical integrity due to the reformation of the UPy supramolecular network at the damaged interface.

Self-Healing Materials Polyurethane Elastomers Sustainability

Validated Application Scenarios for Ureidopyrimidone (UPy)-Based Materials


Development of High-Performance, Self-Healing Elastomers and Coatings

The quantifiable self-healing efficiency of UPy-based materials (e.g., 87.7% recovery of tensile strength) makes them a premier choice for engineering protective coatings, sealants, and elastomers for demanding applications where damage mitigation extends service life [1]. This is a direct outcome of the high dimerization constant and dynamic nature of the UPy motif, which allows for rapid network reformation at damaged interfaces.

Engineering of Tough, Load-Bearing Hydrogels for Biomedical Applications

For biomedical applications requiring mechanically robust hydrogels, such as artificial cartilage or tissue engineering scaffolds, UPy-functionalized monomers are essential. The evidence shows that UPy dimer crosslinks, especially in synergy with other dynamic bonds (e.g., ionic coordination), can elevate the tensile strength of a hydrogel to 7.9 MPa [2]. This performance level is only achievable because of the strong, cohesive energy provided by UPy's quadruple hydrogen-bonding array, which acts as a sacrificial and recoverable network.

Design of Sustainable Thermoplastic Elastomers with Enhanced Properties

When designing next-generation thermoplastic elastomers (TPEs) from sustainable or low-molecular-weight feedstocks, UPy end-functionalization is a proven strategy to compensate for the inherent lack of entanglements and achieve competitive mechanical properties. The demonstrated 2.5-fold increase in tensile strength and elongation at break in UPy-modified polyesters provides a clear, quantifiable rationale for its use over unfunctionalized or weakly-associating alternatives [3].

Creation of Solvent-Tunable, Stimuli-Responsive Materials

The large, 60-fold tunability in the UPy dimerization constant and 21-fold variation in dimer lifetime across different solvent environments is a powerful design tool [4]. This enables the creation of smart materials whose mechanical properties or processability can be predictably switched by exposure to a specific solvent (e.g., from a robust solid in toluene to a more processable material in wet chloroform). This level of kinetic control is a unique asset for applications like 3D printing inks or reversible adhesives.

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